molecular formula C11H12IN B146953 1-Ethylquinolinium iodide CAS No. 634-35-5

1-Ethylquinolinium iodide

Cat. No. B146953
CAS RN: 634-35-5
M. Wt: 285.12 g/mol
InChI Key: PMYUGMDDIBOXQM-UHFFFAOYSA-M
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Description

1-Ethylquinolinium iodide is a chemical compound with the molecular formula C11H12IN . It is also known by other names such as Quinoline ethiodide, 1-ethylquinolin-1-ium iodide, and N-Ethylquinolinium iodide . The molecular weight of this compound is 285.12 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Ethylquinolinium iodide consists of a quinolinium core with an ethyl group attached . The iodide ion is associated with the quinolinium ion, forming the complete structure . The compound’s structure has been analyzed using techniques like single-crystal X-ray diffraction .

Scientific Research Applications

  • Crystal and Molecular Structures : 1-Ethylquinolinium iodide has been studied for its crystal and molecular structures. Kazheva et al. (2004) explored the complexation in the N-ethylquinolinium iodide–molecular iodine system and determined the stability constant of N-ethylquinolinium triiodide using spectrophotometric methods. X-ray diffraction analysis revealed a crystal structure formed by alternating layers of cations arranged by the “ladder” type and triiodide anions (Kazheva et al., 2004).

  • Molecular Structure and Stability : Further, Kazheva et al. (2007) synthesized and studied 1,2,4-Trimethylquinolinium triiodide and 1-ethyl-2,4-dimethylquinolinium triiodide by X-ray diffraction analysis. These studies provided insights into the layered structures of these compounds formed by mixed stacks of cations and anions, highlighting their molecular structure and stability (Kazheva et al., 2007).

  • Catalysis and Anticancer Activity : Ramesh et al. (2020) reported on the efficient synthesis of tetrahydroquinolines using silica iodide as a heterogeneous catalyst. The study also demonstrated the potent anti-cancer activity of the synthesized quinoline derivatives against HepG2 and MCF-7 cell lines, suggesting potential applications in medicinal chemistry (Ramesh et al., 2020).

  • Corrosion Inhibition : Elhadi et al. (2016) investigated 1-methylquinolinium iodide as a corrosion inhibitor for mild steel in sulfuric acid. Their findings indicated that the corrosion inhibition efficiency increased with the concentration of the inhibitor, showing its utility in industrial applications (Elhadi et al., 2016).

  • Luminescent Metal-Organic Frameworks : Lee et al. (2018) reported on the formation of a copper(I) iodide cluster based luminescent metal-organic frameworks (LMOFs) using bis(amidoquinoline) ligand, with potential applications in sensing and detection in aqueous solutions (Lee et al., 2018).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and inhalation or ingestion of 1-Ethylquinolinium iodide should be prevented . In case of contact, immediate medical attention is recommended .

Future Directions

While specific future directions for 1-Ethylquinolinium iodide are not mentioned in the search results, iodine clocks, which involve iodine, have been suggested to have promising future applications in materials science . The dynamic removal of iodine from these systems could be exploited for time-controlled autonomous dissipative self-assembly .

properties

IUPAC Name

1-ethylquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYUGMDDIBOXQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883516
Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow or brown crystalline powder; [Alfa Aesar MSDS]
Record name 1-Ethylquinolinium iodide
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Product Name

1-Ethylquinolinium iodide

CAS RN

634-35-5
Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Record name 1-ethylquinolinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
Y Bazel, M Lešková, M Rečlo, J Šandrejová… - … Acta Part A: Molecular …, 2018 - Elsevier
Abstract Structure, spectrophotometric and protolytic properties of the styryl dye 2-[4-(dimethylamino)styryl]-1-ethylquinolinium iodide (R) as well as its complex with tungsten were …
Number of citations: 24 www.sciencedirect.com
WH Mills, JG Breckenridge - Journal of the Chemical Society …, 1932 - pubs.rsc.org
An account is now given of the preparation and stereochemical investigation of some quinoline derivatives of the type contemplated. These were quaternary salts of the general formula (…
Number of citations: 0 pubs.rsc.org
Y Tanizaki, S Kubodera - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
1L a transition polarized along the short axis is hidden on the longer-wavelength side of the first band. 1) In order to obtain some information about the polarization directions of the first …
Number of citations: 1 www.journal.csj.jp
MM Girgis, AS Yanni, ZH Khalil - 1990 - nopr.niscpr.res.in
UV-visible spectrophotometric studies on the interaction of 2-(4-dimethylaminophenyl)azomethine-1- ethylquinolinium iodide (I),4-(4-dimethylaminophenyl)azomethine-l-…
Number of citations: 1 nopr.niscpr.res.in
BM Gutsulyak, AV Turov, RS Petrovskii… - Chemistry of Heterocyclic …, 1987 - Springer
… These react with p-dimethylaminobenzaldehyde, triethyl orthoformate, Michler's ketone, 1-ethylquinolinium iodide, or 1,3,3-trimethyl-2-formylmethyleneindolinium iodide to give the …
Number of citations: 1 link.springer.com
H Mustroph - Chemistry–A European Journal, 2022 - Wiley Online Library
… These compounds were formed from 1-ethylquinolinium iodide in the same reaction as the cyanines and isocyanines. Due to the lack of an open polymethine chain between the two …
S Liu, T Matsuo, O Hosoya - Investigative Ophthalmology & …, 2017 - iovs.arvojournals.org
… Purpose : NK-4 (4,49-[3-{2-(1-ethyl-4(1H)-quinolylidene)ethylidene}pro-penylene]bis(1-ethylquinolinium iodide)) has a variety of biological activities, such as macrophage-activating, …
Number of citations: 1 iovs.arvojournals.org
YO Gorichok, GT Pilyugin, SI Gorichok - Chemistry of Heterocyclic …, 1967 - Springer
… 1-Alkyl- and 1-aryl-5, 6-benzolepidinium salts undergo cyanine condensation with 1-ethylquinolinium iodide in ethanol in the presence of basic condensation catalysts to give …
Number of citations: 3 link.springer.com
Y Suzuki, Y Kawabe - … : Processing, Characterization, and …, 2016 - spiedigitallibrary.org
… )stylyl]-1-methylpyridinium iodide (DMASMPI or p-Hemi1), 2-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (o-Hemi1), and 2-(4- dimethylaminostyryl)-1-ethylquinolinium iodide (…
Number of citations: 5 www.spiedigitallibrary.org
S Liu, M Miyaji, O Hosoya - Investigative Ophthalmology & …, 2020 - iovs.arvojournals.org
… Purpose : NK-4 (4,4’-[3-{2-(1-ethyl-4(1H)-quinolylidene)ethylidene}pro-penylene]bis(1- ethylquinolinium iodide)) (Lumin) has a variety of biological activities, such as anti-allergic …
Number of citations: 1 iovs.arvojournals.org

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